1-[2-(4-Fluorophenoxy)ethyl]indole-3-carbonitrile
Description
1-[2-(4-Fluorophenoxy)ethyl]indole-3-carbonitrile is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a fluorophenoxyethyl group attached to the indole ring, making it a unique and valuable molecule for scientific research and industrial applications .
Properties
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]indole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c18-14-5-7-15(8-6-14)21-10-9-20-12-13(11-19)16-3-1-2-4-17(16)20/h1-8,12H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUKYUZITILLHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(4-Fluorophenoxy)ethyl]indole-3-carbonitrile typically involves multiple steps. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The specific preparation of this compound may involve the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol, which is then converted to the corresponding bromide. This intermediate reacts with indole-3-carbonitrile under basic conditions to yield the final product .
Chemical Reactions Analysis
1-[2-(4-Fluorophenoxy)ethyl]indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-[2-(4-Fluorophenoxy)ethyl]indole-3-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenoxy)ethyl]indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
1-[2-(4-Fluorophenoxy)ethyl]indole-3-carbonitrile can be compared with other indole derivatives, such as:
1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide: Known for its antiviral activity.
1-(4-Nitrophenyl)-1H-indole-3-carbaldehyde: Used in various synthetic applications.
Indole-3-acetic acid: A plant hormone with significant biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
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